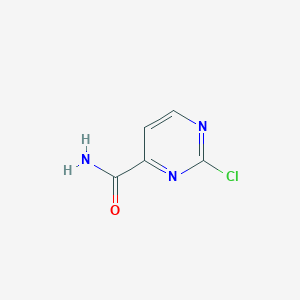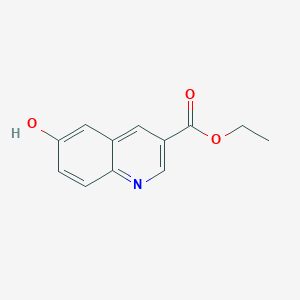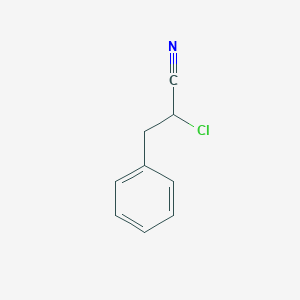
2-Chlor-3-phenylpropionitril
Übersicht
Beschreibung
2-Chloro-3-phenyl-propionitrile is a chemical compound with the molecular formula C9H8ClN . It is used in various applications, including pharmaceutical and polymer synthesis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-phenyl-propionitrile consists of a phenyl group (a ring of 6 carbon atoms) attached to a 3-carbon chain. The terminal carbon of this chain is bonded to a chlorine atom and a cyano group (C≡N), forming the propionitrile part of the molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Chloro-3-phenyl-propionitrile has a molecular weight of 165.62 g/mol . It has a complexity of 152 and a topological polar surface area of 23.8 Ų . The compound is covalently bonded and is canonicalized .Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“2-Chlor-3-phenylpropionitril” wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Analyse der Proteinstruktur, -interaktionen und -modifikationen verwendet werden.
Synthese von Metallorganonitril-Komplexen
Diese Verbindung wird bei der Synthese von Metallorganonitril-Komplexen verwendet . Diese Komplexe sind in der metallorganischen Chemie aufgrund ihrer vorteilhaften Anwendungen in anorganischen Materialien und der Katalyse beliebt .
Katalyse von Cyclopropanierungsreaktionen
“this compound” wird bei der Katalyse von Cyclopropanierungsreaktionen verwendet . Cyclopropane sind wichtige Untereinheiten vieler Naturstoffe, und eine große Anzahl synthetischer Verbindungen, die eine Cyclopropan-Einheit tragen, weisen biologische Aktivitäten auf .
Biologische Aktivitäten gegen pathogene Bakterien
Die mit “this compound” synthetisierten Metallkomplexe wurden auf ihre biologischen Aktivitäten gegen eine Reihe pathogener Bakterien untersucht . Die meisten Komplexe haben moderate Aktivitäten gegen grampositive und geringe Aktivitäten gegen gramnegative Bakterien gezeigt .
Synthese von nahinfrarot-absorbierenden anionischen Heptamethincyaninfarbstoffen
“this compound” könnte möglicherweise bei der Synthese von nahinfrarot-absorbierenden anionischen Heptamethincyaninfarbstoffen verwendet werden . Diese Farbstoffe finden in verschiedenen Bereichen Anwendung, wie z. B. in der medizinischen Diagnostik, der Therapie und der photodynamischen Therapie .
Synthese anderer Komplexe
Die Nitrilliganden in “this compound” können leicht durch stärker koordinierende Liganden ersetzt werden, wodurch die Komplexe zu geeigneten Ausgangsmaterialien für die Synthese anderer Komplexe werden .
Safety and Hazards
Direct contact with 2-Chloro-3-phenyl-propionitrile can be harmful. It is toxic if inhaled and fatal if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Wirkmechanismus
Target of Action
It is known that nitriles, the class of organic compounds to which 2-chloro-3-phenyl-propionitrile belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitriles typically undergo reactions at the carbon-nitrogen triple bond, which can lead to a variety of transformations depending on the specific conditions and reactants present .
Biochemical Pathways
Nitriles are known to participate in a variety of biochemical reactions, including nucleophilic substitutions and additions .
Pharmacokinetics
It is known that the compound has a molecular weight of 165619, which may influence its bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially participate in a variety of chemical transformations, leading to diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-phenyl-propionitrile. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the specific reactions it undergoes .
Eigenschaften
IUPAC Name |
2-chloro-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292173 | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17849-62-6 | |
| Record name | NSC80631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Q & A
Q1: What is the significance of adventitious root induction in plant science, and how does 2-chloro-3-phenyl-propionitrile play a role?
A: Adventitious root induction is crucial in plant propagation, particularly for woody species like apple trees. It allows for the development of roots from non-root tissues (e.g., stems, leaves), facilitating the production of clones with desirable traits. [] The research paper you provided investigates the efficacy of 2-chloro-3-phenyl-propionitrile and its substituted derivatives in stimulating adventitious root formation in apple rootstocks grown in vitro. [] While the exact mechanism is not fully elucidated in this paper, this research suggests that 2-chloro-3-phenyl-propionitrile and its derivatives may hold potential as rooting agents in plant tissue culture. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

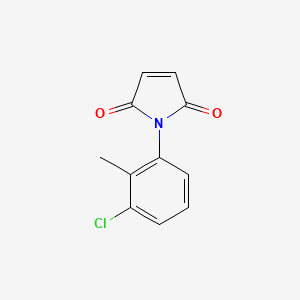
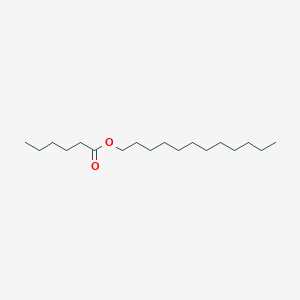
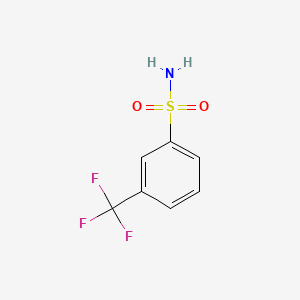

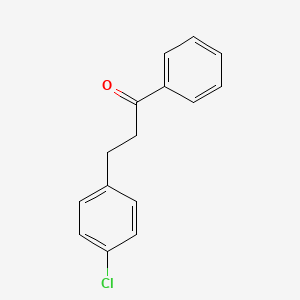
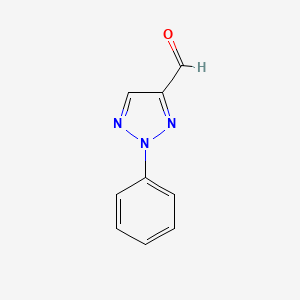
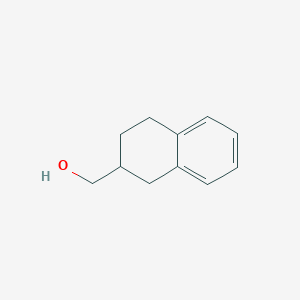
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)


